molecular formula C12H12N2<br>C6H5NHC6H4NH2<br>C12H12N2 B046282 N-Phenyl-p-phenylenediamine CAS No. 101-54-2

N-Phenyl-p-phenylenediamine

Cat. No.: B046282
CAS No.: 101-54-2
M. Wt: 184.24 g/mol
InChI Key: ATGUVEKSASEFFO-UHFFFAOYSA-N
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Description

p-Anilinoaniline is an antioxidant that has shown to cause a reduction of NOx emissions from soybean biodiesel powered DI diesel engines but has increased CO and HC emissions.
N-Phenyl-p-phenylenediamine is an industrial intermediate and a component of hair dye.
N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992)
P-aminodiphenylamine is an aromatic amine that is the 4-amino derivative of diphenylamine. It has a role as an allergen. It is a secondary amino compound and an aromatic amine. It derives from a diphenylamine.

Mechanism of Action

Target of Action

4-Aminodiphenylamine, also known as N-Phenyl-p-phenylenediamine, is a phenyl-substituted p-phenylenediamine . It has been used in the synthesis of biodegradable electroactive hydrogels for increasing the viability of cardiomyocytes via electrical stimulation in vitro and supporting exogenous cardiomyocyte survival in vivo . Therefore, its primary targets are cardiomyocytes.

Mode of Action

It is known that it interacts with cardiomyocytes, enhancing their viability and supporting their survival in vivo . This suggests that it may interact with cellular pathways that regulate cell survival and function.

Pharmacokinetics

It is soluble in dmso and ethanol, suggesting that it may be well-absorbed and distributed in the body

Result of Action

The primary result of 4-Aminodiphenylamine’s action is the increased viability of cardiomyocytes and support for their survival in vivo . This suggests that it may have potential applications in cardiac tissue engineering and other areas of regenerative medicine.

Action Environment

The action of 4-Aminodiphenylamine can be influenced by various environmental factors. For example, it has been found as a contaminant in roadway runoff and urban creeks , suggesting that it can persist in the environment and potentially affect aquatic organisms. Additionally, its effectiveness in cardiac tissue engineering may be influenced by factors such as the presence of other cells, the physical properties of the tissue, and the overall health of the patient .

Properties

IUPAC Name

4-N-phenylbenzene-1,4-diamine
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InChI

InChI=1S/C12H12N2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,13H2
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InChI Key

ATGUVEKSASEFFO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N
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Molecular Formula

C12H12N2, Array
Record name N-PHENYL-P-PHENYLENEDIAMINE
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Related CAS

89230-95-5, Array
Record name 1,4-Benzenediamine, N1-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID7025895
Record name N-Phenyl-1,4-benzenediamine
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Molecular Weight

184.24 g/mol
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Physical Description

N-phenyl-p-phenylenediamine appears as odorless purple-black solid or flake or dark purple chips. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Purple powder or needles; [HSDB], PURPLE CRYSTALLINE POWDER OR NEEDLES
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Boiling Point

669 °F at 760 mmHg (NTP, 1992), 354 °C
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Flash Point

380 °F (NTP, 1992), 380 °F', 193 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in water, chloroform; very soluble in ethanol; soluble in diethyl ether, ligroin, Soluble in alcohol and acetone, Insoluble in water; soluble in oxygenated solvents, Solubility: 500 mg/L at 20 °C and pH 8.9, Solubility in water, g/100ml at 20 °C: 0.05
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Density

1.15 (NTP, 1992) - Denser than water; will sink, 1.1 at 100 °C, 1.09 g/cm³
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Vapor Pressure

0.0000121 [mmHg], 1.21X10-5 mm Hg at 25 °C (extrapolated), Vapor pressure, Pa at 20 °C: 0.000076
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Color/Form

Needles (alcohol), Purple powder, Purple needles

CAS No.

101-54-2
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Melting Point

163 to 167 °F (NTP, 1992), 75 °C
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Synthesis routes and methods I

Procedure details

To a 1-liter three-necked round bottom flask fitted with a stirrer, a condenser and a thermometer were added 99.0 (0.5 mole) N-phenyl-4-nitrosoaniline, 254 g n-hexanol and 40 g (0.5 mole) aqueous NaOH (50% by weight). The dark reddish brown solution was stirred, heated to 100° C., at which point an exotherm developed, and heating was discontinued. A temperature rise to 120° C. was observed within 15 minutes. After another 15 minutes, the temperature returned to 100° C. Stirring was continued for one hour while maintaining the reaction mixture at 100°-105° C. Thereafter, a sample of the reaction mixture was analyzed by HPLC; no nitroso starting material was detected.
[Compound]
Name
99.0
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
254 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
nitroso
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

aniline method, where p-nitro-chlorobenzene and aniline as raw materials react in the presence of a catalyst to produce 4-nitrodiphenylamine, then, 4-nitrodiphenylamine is reduced by sodium sulfide to form 4-aminodiphenylamine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

It is disclosed that phenylhydroxylamine and aniline in the presence of concentrated HCl, HZSM-5, HY zeolites, Nafion, filtrol (acid clay), NaHSO4/SiO4, or montmorillonite yield p-aminodiphenylamine. In each case, the predominant isomer of aminodiphenylamine was the para isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
HY
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
NaHSO4 SiO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Q & A

ANone: N-Phenyl-p-phenylenediamine (also known as 4-Aminodiphenylamine) has the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol.

A: Yes, spectroscopic characterization of this compound has been performed using techniques like Fourier transform infrared (FTIR) spectroscopy [, , , , ] and Raman spectroscopy []. These techniques provide information about the functional groups and vibrational modes present in the molecule.

A: this compound is primarily used as a colorant in hair dyes [, , ]. It is also utilized as an antioxidant in rubber products [, , , , , ] and as a processing oil in rubber compounding [, , , ].

A: Studies show that this compound and its derivatives can effectively protect rubber compounds against thermal and oxidative degradation. [, , ] This protection is attributed to their ability to scavenge free radicals, which are responsible for initiating and propagating the degradation process.

A: Yes, a recent study identified a transformation product of this compound, known as 6PPD-quinone, as a highly toxic compound to certain fish species []. This finding highlights the need for further research into the environmental fate and potential ecological risks associated with this compound and its degradation products.

A: Research indicates that this compound can cause skin irritation and sensitization in humans. [, ] Animal studies revealed that high doses can lead to adverse effects such as weight loss, central nervous system damage, and an increased incidence of liver tumors in male mice [, ].

A: Due to its potential to cause sensitization, products containing this compound are exempt from certain regulations [, ] provided they carry a caution statement and instructions for a patch test to determine user sensitivity.

ANone: Several techniques have been used for the analysis of this compound, including:

  • High-performance liquid chromatography (HPLC) [, ]: This method allows for the separation and quantification of this compound and its derivatives in complex mixtures like hair dyes.
  • Differential pulse voltammetry (DPV) []: This electrochemical technique offers a sensitive and selective method for determining this compound in hair dyes without requiring extensive sample pretreatment.

A: Researchers utilize electrochemical methods and in situ spectroelectrochemical studies to investigate the mechanism of oxidative polymerization of this compound. [, , ] These techniques provide insights into the reaction intermediates, kinetics, and growth mechanisms involved in the formation of polyaniline.

A: Studies have shown that modifying the structure of this compound, such as by introducing alkyl or alkoxy substituents, can influence its electrochemical properties, thermal stability, and anti-corrosion performance. [] These modifications can be tailored to achieve desired properties for specific applications.

A: Yes, this compound plays a catalytic role in accelerating the electrochemical polymerization of aniline. [] Specifically, it can act as an initiator, promoting the formation of polyaniline through an autocatalytic effect.

A: this compound, specifically its head-to-tail dimer, plays a crucial role in the formation of polyaniline, a conducting polymer. [] The discovery and understanding of polyaniline's properties have been significant in the field of conducting polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.